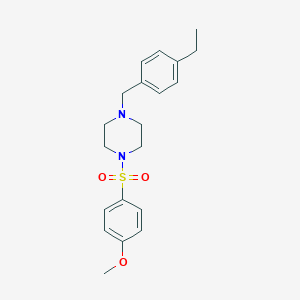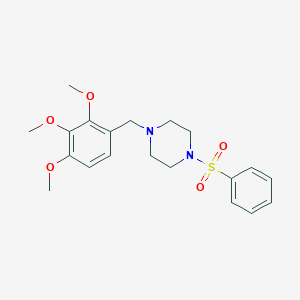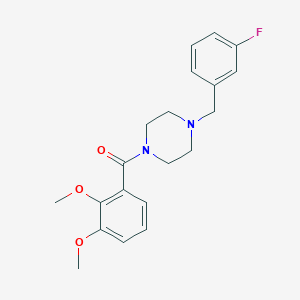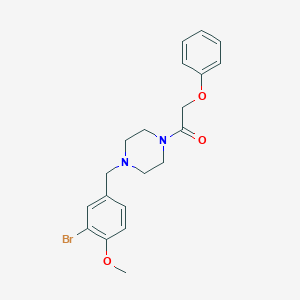
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific research community. CPP is a synthetic compound that belongs to the class of piperazine derivatives and is used in various research applications due to its unique properties.
Mécanisme D'action
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This mechanism of action leads to a decrease in the excitatory neurotransmission and neuronal activity, which is beneficial in certain neurological disorders.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has been shown to have various biochemical and physiological effects on the central nervous system. N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide administration leads to a decrease in the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological disorders. N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide also leads to a decrease in the activity of the NMDA receptor, which is beneficial in reducing the excitotoxicity and neurodegeneration associated with certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is a potent and selective inhibitor of the NMDA receptor, making it a valuable tool for studying the role of the receptor in various neurological disorders. N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has been shown to be effective in reducing the symptoms of certain neurological disorders in animal models. However, N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has limitations in terms of its solubility and stability, which can affect its efficacy in certain experiments.
Orientations Futures
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has the potential to be developed as a therapeutic agent for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Future research should focus on improving the solubility and stability of N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide to enhance its efficacy in vivo. Additionally, the development of N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide analogs with improved pharmacological properties could lead to the discovery of novel therapeutic agents for neurological disorders.
Conclusion
In conclusion, N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is a synthetic compound that has gained significant attention in the scientific research community due to its unique properties. N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is a potent inhibitor of the NMDA receptor and is used in various research applications to study the role of the receptor in neurological disorders. N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has various biochemical and physiological effects on the central nervous system and has the potential to be developed as a therapeutic agent for neurological disorders. Future research should focus on improving the pharmacological properties of N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide and developing novel analogs for therapeutic use.
Méthodes De Synthèse
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is synthesized by reacting 4-chloroaniline with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction takes place under anhydrous conditions and yields N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide as a white crystalline solid. The purity of the compound can be improved by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is used to study the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide |
|---|---|
Formule moléculaire |
C14H20ClN3O |
Poids moléculaire |
281.78 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C14H20ClN3O/c1-17-8-10-18(11-9-17)7-6-14(19)16-13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H,16,19) |
Clé InChI |
LZOGQKAWICAXSB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)

![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)

![3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)

![(4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B249186.png)
![Ethyl 4-[(4-isonicotinoyl-1-piperazinyl)methyl]phenyl ether](/img/structure/B249187.png)

